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molecular formula C5H3ClN2O2 B130305 6-chloropyridazine-3-carboxylic Acid CAS No. 5096-73-1

6-chloropyridazine-3-carboxylic Acid

Cat. No. B130305
M. Wt: 158.54 g/mol
InChI Key: HHGZQZULOHYEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951805B2

Procedure details

To a solution of 6-chloropyridazine-3-carboxylic acid (15.8 mmol) in dichloromethane (95 mL) was added diisopropylethylamine (46.7 mmol), 1-hydroxybenzotriazole monohydrate (23.7 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (23.7 mmol) under nitrogen atmosphere at ambient temperature. The resulting mixture was stirred for 15 minutes and 2-cyclopropylethylamine (20.2 mmol) was added. After stirring for 36 hours at ambient temperature, the reaction mixture was diluted with dichloromethane (100 mL), then washed with water and dried over anhydrous Na2SO4. The solvent was removed in vacuo. Purification via column chromatography (30% ethyl acetate in hexanes) afforded the title compound (8.70 mmol). Yield 55%.
Quantity
15.8 mmol
Type
reactant
Reaction Step One
Quantity
46.7 mmol
Type
reactant
Reaction Step One
Quantity
23.7 mmol
Type
reactant
Reaction Step One
Quantity
23.7 mmol
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
20.2 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=O)=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.O.O[N:22]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30]C=2N=N1.CN(C)CCCN=C=NCC.C1(CCN)CC1>ClCCl>[CH:28]1([CH2:27][CH2:26][NH:22][C:8]([C:5]2[N:6]=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:10])[CH2:29][CH2:30]1 |f:2.3|

Inputs

Step One
Name
Quantity
15.8 mmol
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)O
Name
Quantity
46.7 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
23.7 mmol
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
23.7 mmol
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
95 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20.2 mmol
Type
reactant
Smiles
C1(CC1)CCN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 36 hours at ambient temperature
Duration
36 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via column chromatography (30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)CCNC(=O)C=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.7 mmol
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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